5-Methyl-2H,3H-[1,2,4]triazolo-[3,4-b][1,3]thiazol-3-one
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Overview
Description
5-Methyl-2H,3H-[1,2,4]triazolo-[3,4-b][1,3]thiazol-3-one is a heterocyclic compound that combines the structural features of triazole and thiazole rings. This compound is of significant interest due to its potential pharmacological activities and its role as a synthetic intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2H,3H-[1,2,4]triazolo-[3,4-b][1,3]thiazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-mercapto-1,2,4-triazole with methyl isocyanate under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2H,3H-[1,2,4]triazolo-[3,4-b][1,3]thiazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
5-Methyl-2H,3H-[1,2,4]triazolo-[3,4-b][1,3]thiazol-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methyl-2H,3H-[1,2,4]triazolo-[3,4-b][1,3]thiazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Shares the triazole ring but lacks the thiazole component.
Thiazole: Contains the thiazole ring but not the triazole component.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar structure but with a thiadiazine ring instead of a thiazole ring.
Uniqueness
5-Methyl-2H,3H-[1,2,4]triazolo-[3,4-b][1,3]thiazol-3-one is unique due to its combined triazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its ability to interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
5-methyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3OS/c1-3-2-10-5-7-6-4(9)8(3)5/h2H,1H3,(H,6,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZZCKSRMODIOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NNC(=O)N12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64040-59-1 |
Source
|
Record name | 5-methyl-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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